REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:8]([CH3:9])=[C:7]([CH3:10])[C:6]([N+:11]([O-])=O)=[CH:5][C:4]=1[CH3:14]>C(OC(=O)C)C.[Pd]>[CH3:1][O:2][C:3]1[C:4]([CH3:14])=[CH:5][C:6]([NH2:11])=[C:7]([CH3:10])[C:8]=1[CH3:9]
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Name
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|
Quantity
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2.3 g
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Type
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reactant
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Smiles
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COC1=C(C=C(C(=C1C)C)[N+](=O)[O-])C
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)OC(C)=O
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Name
|
|
Quantity
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0.6 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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it was flushed with hydrogen
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Type
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CUSTOM
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Details
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was kept at room temperature with a hydrogen balloon overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The suspension was then filtered through a pad of Celite®
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
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WASH
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Details
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Elution on a silicagel column (DCM: EtOAc, 10:1-5:1)
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Name
|
|
Type
|
product
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Smiles
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COC1=C(C(=C(N)C=C1C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |